molecular formula C6H4F2IN B11766083 2,6-Difluoro-3-iodoaniline

2,6-Difluoro-3-iodoaniline

Cat. No.: B11766083
M. Wt: 255.00 g/mol
InChI Key: ZMNYJCJSTWVHEC-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-iodoaniline is an aromatic compound that belongs to the class of halogenated anilines It is characterized by the presence of two fluorine atoms and one iodine atom attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 2,6-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite in the presence of an acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,6-Difluoro-3-iodoaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-iodoaniline depends on its specific application. In chemical reactions, the presence of halogen atoms influences the reactivity and selectivity of the compound. The fluorine atoms can enhance the stability of intermediates, while the iodine atom can act as a leaving group in substitution reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Iodoaniline:

    2,6-Dichloro-3-iodoaniline: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and reactivity.

Uniqueness

2,6-Difluoro-3-iodoaniline is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions in various chemical and biological systems.

Properties

Molecular Formula

C6H4F2IN

Molecular Weight

255.00 g/mol

IUPAC Name

2,6-difluoro-3-iodoaniline

InChI

InChI=1S/C6H4F2IN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2

InChI Key

ZMNYJCJSTWVHEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)N)F)I

Origin of Product

United States

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